Bagougeramine B
CAS No.: 104840-34-8
Cat. No.: VC20742142
Molecular Formula: C24H44N12O7
Molecular Weight: 612.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104840-34-8 |
---|---|
Molecular Formula | C24H44N12O7 |
Molecular Weight | 612.7 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-N-[3-(4-aminobutylamino)propyl]-6-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R)-3-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-4,5-dihydroxyoxane-2-carboxamide |
Standard InChI | InChI=1S/C24H44N12O7/c1-29-12-15(37)33-13(11-32-23(27)28)20(40)35-16-17(38)18(39)22(36-10-5-14(26)34-24(36)42)43-19(16)21(41)31-9-4-8-30-7-3-2-6-25/h5,10,13,16-19,22,29-30,38-39H,2-4,6-9,11-12,25H2,1H3,(H,31,41)(H,33,37)(H,35,40)(H2,26,34,42)(H4,27,28,32)/t13-,16+,17+,18-,19+,22-/m1/s1 |
Standard InChI Key | LCASODQCASDDLN-WEYBRJQASA-N |
Isomeric SMILES | CNCC(=O)N[C@H](CN=C(N)N)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
SMILES | CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES | CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
Chemical Structure and Properties
Molecular Structure
Bagougeramine B belongs to the nucleoside antibiotic family and is structurally related to gougerotin. The compound is characterized by the presence of a cytosine moiety, with its structure containing a guanidine-D-alanine component instead of the serine residue found in gougerotin. Additionally, Bagougeramine B contains a spermidine group, which distinguishes it from Bagougeramine A that contains a 6'-NH2 group in its structure .
The complete molecular formula of Bagougeramine B is C24H44N12O7, which accounts for its complex structure containing multiple nitrogen atoms, including those in the guanidine and spermidine moieties .
Physical and Chemical Properties
Bagougeramine B exhibits a range of distinctive physical and chemical properties, as summarized in Table 1.
Table 1: Physical and Chemical Properties of Bagougeramine B
Spectroscopic Data
Bagougeramine B has been characterized using various spectroscopic techniques. The UV spectrum shows the presence of an N1-substituted cytosine nucleus, with absorption maxima at specific wavelengths . The mass spectrum data confirms its molecular weight with an m/z value of 613 (MH+) . Table 2 presents the spectroscopic data available for Bagougeramine B.
Table 2: Spectroscopic Data of Bagougeramine B
Spectroscopic Method | Data | Notes |
---|---|---|
UV Absorption Maxima | 232 nm, 265 nm, 274 nm | Characteristic of N1-substituted cytosine nucleus |
Mass Spectrometry | m/z 613 (MH+) | Confirms molecular weight |
NMR Spectroscopy | Available in original research paper | Detailed proton assignments were provided in the original study |
Structural Relationship with Other Compounds
Comparison with Bagougeramine A
Bagougeramine B is structurally related to Bagougeramine A, with the key difference being the presence of a spermidine group in place of the 6'-NH2 group found in Bagougeramine A . Both compounds share the same core structure and are produced by the same bacterial strain, Bacillus circulans TB-2125.
Relationship to Gougerotin
Both Bagougeramines A and B are structurally related to gougerotin, another nucleoside antibiotic. The main structural difference is that Bagougeramines contain a guanidine-D-alanine component instead of the serine residue found in gougerotin . This structural variation contributes to the different biological activities observed for these compounds.
Table 3: Structural Comparison of Related Compounds
Compound | Molecular Formula | Key Structural Features | Distinguishing Elements |
---|---|---|---|
Bagougeramine B | C24H44N12O7 | N1-substituted cytosine, guanidine-D-alanine | Contains spermidine group |
Bagougeramine A | C17H29N10O7 | N1-substituted cytosine, guanidine-D-alanine | Contains 6'-NH2 group instead of spermidine |
Gougerotin | - | N1-substituted cytosine | Contains serine residue instead of guanidine-D-alanine |
Biological Activity
Antimicrobial Properties
Bagougeramine B demonstrates broad antimicrobial activity against both gram-positive and gram-negative bacteria . Interestingly, it generally exhibits higher antimicrobial activity compared to Bagougeramine A, with the exception of its activity against Pseudomonas aeruginosa A3, where Bagougeramine A shows superior effectiveness .
Anti-Mite Activity
Beyond its antibacterial properties, Bagougeramine B has demonstrated specific activity against the two-spotted spider mite . This activity suggests potential applications in agricultural settings for pest control, representing an interesting direction for future research.
Production and Biosynthesis
Producing Organism
Bagougeramine B is produced by Bacillus circulans strain TB-2125, which was isolated from soil . This bacterial strain exhibits several unique characteristics:
-
Multiple resistance to aminoglycoside antibiotics
-
Strict susceptibility to acidic pH
These distinctive properties of the producing organism may have implications for the industrial production of Bagougeramine B and could potentially inform strategies for strain improvement.
Chemical Identification and Characterization
Molecular Identifiers
For research and database purposes, Bagougeramine B has been assigned various molecular identifiers, as detailed in Table 4.
Table 4: Molecular Identifiers for Bagougeramine B
Identifier Type | Value | Source |
---|---|---|
NPAID | NPA020844 | |
Cluster ID | 6542 | |
Node ID | 4531 | |
InChIKey | LCASODQCASDDLN-MBVCZAKJSA-N | |
SMILES | CNCC(=O)NC@HC(=O)N[C@H]1C@@HO | |
IUPAC Name | (2S,3S,4S,5R,6R)-N-[3-(4-aminobutylamino)propyl]-6-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R)-3-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-4,5-dihydroxyoxane-2-carboxamide |
Structural Determination
The structure of Bagougeramine B was determined through a combination of acid hydrolysis and spectroscopic analysis, including UV, IR, and NMR spectroscopy . The presence of the N1-substituted cytosine moiety was confirmed by UV spectroscopy, while the complete structure was elucidated through detailed NMR analysis, as reported by Takahashi et al .
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